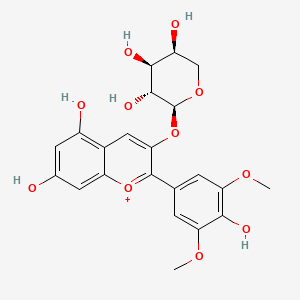

Malvidin 3-arabinoside cation

Description

Contextualization within Anthocyanin Chemistry and Biology

Anthocyanins are a major group of flavonoid compounds, which are part of the larger family of polyphenols. benthamopen.comscirp.org They are synthesized in plants through the phenylpropanoid pathway as part of the plant's secondary metabolism. nih.gov The core structure of an anthocyanin is an anthocyanidin, which is a flavylium (B80283) cation. mdpi.commdpi.com There are over 1000 known types of anthocyanins, all derived from 27 different anthocyanidin aglycones that have various glycosylations and acylations. nih.govresearchgate.net

Malvidin (B83408) 3-arabinoside cation belongs to this extensive family of compounds. Its aglycone, malvidin, is one of the six most common anthocyanidins found in nature, along with cyanidin (B77932), delphinidin (B77816), pelargonidin, peonidin, and petunidin (B3231668). benthamopen.comnih.govresearchgate.net The sugar moiety attached to the malvidin core, in this case, arabinose, enhances the stability and solubility of the compound. researchgate.net The specific arrangement of hydroxyl and methoxyl groups on the anthocyanidin structure influences the color it imparts. For instance, increased hydroxylation tends to produce a bluer pigment, while methoxylation can lead to a redder hue. researchgate.net

From a biological standpoint, anthocyanins like malvidin 3-arabinoside cation are recognized for their antioxidant properties. nih.gov This activity is largely attributed to their chemical structure, which is well-suited for scavenging free radicals. foodb.ca

Structural Class and Distinction as an Anthocyanidin 3-O-Glycoside

This compound is classified as an anthocyanidin 3-O-glycoside. foodb.cahmdb.ca This classification indicates that it is a phenolic compound where an anthocyanidin (malvidin) is linked to a carbohydrate (arabinose) at the C3 position of the C-ring through an O-glycosidic bond. foodb.cahmdb.ca This glycosidic linkage is a key feature of most anthocyanins found in nature. benthamopen.com

The structure of the malvidin aglycone is similar to that of delphinidin, but with methyl groups attached at the 3' and 5' positions of the B-ring. nih.govmdpi.com This methylation is a distinguishing feature of malvidin. The sugar component, arabinose, is a pentose (B10789219) monosaccharide. foodb.ca The complete structure of this compound is represented by the chemical formula C22H23O11+. nih.gov

Ecological and Plant Physiological Significance

In the plant kingdom, anthocyanins, including this compound, fulfill several crucial functions essential for survival. nih.gov One of their primary roles is to attract pollinators, such as insects, and animals that aid in seed dispersal. benthamopen.comnih.gov The vibrant colors produced by these pigments in flowers and fruits are key to these interactions.

This compound has been identified in various plants, contributing to their pigmentation. For example, it has been found in the fruits of bilberries (Vaccinium myrtillus), highbush blueberries (Vaccinium corymbosum), and lowbush blueberries (Vaccinium angustifolium). foodb.ca It has also been detected in other plants such as Vaccinium padifolium and Vaccinium uliginosum. nih.gov In some potato varieties, malvidin-3-arabinoside is one of the common anthocyanins found in the leaves. mdpi.com Additionally, it has been identified in the red leaves of a specific type of walnut. researchgate.net

The presence and concentration of this compound can vary depending on the plant species, cultivar, and environmental conditions. researchgate.net For instance, studies on blueberries have identified malvidin-3-arabinoside as one of the numerous anthocyanins present. scirp.orgmdpi.comcirad.fr

Table of Compounds

Structure

3D Structure

Properties

CAS No. |

785047-89-4 |

|---|---|

Molecular Formula |

C22H23O11+ |

Molecular Weight |

463.4 g/mol |

IUPAC Name |

(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C22H22O11/c1-29-15-3-9(4-16(30-2)19(15)27)21-17(33-22-20(28)18(26)13(25)8-31-22)7-11-12(24)5-10(23)6-14(11)32-21/h3-7,13,18,20,22,25-26,28H,8H2,1-2H3,(H2-,23,24,27)/p+1/t13-,18-,20+,22-/m0/s1 |

InChI Key |

ZWAAFZOEMBEAAF-TXOAXZHWSA-O |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Phytogeographical Distribution

Identification in Vaccinium Species

The genus Vaccinium, which includes blueberries and bilberries, is a significant source of Malvidin (B83408) 3-arabinoside cation.

Vaccinium padifolium : Research has confirmed the presence of Malvidin 3-arabinoside in the edible blue berries of Vaccinium padifolium, a shrub endemic to Madeira. nih.gov It is one of several anthocyanins identified in the fruit, contributing to its characteristic color. nih.gov

Vaccinium uliginosum : Commonly known as bog bilberry or bog blueberry, Vaccinium uliginosum has been shown to contain Malvidin 3-arabinoside. nih.govresearchgate.net Studies have identified fifteen different anthocyanins in the mature fruit of this species, with Malvidin 3-arabinoside being one of the key components. researchgate.net Derivatives of malvidin and delphinidin (B77816) are the most abundant anthocyanins in these berries. researchgate.net

Vaccinium corymbosum : The highbush blueberry, Vaccinium corymbosum, is another significant source of Malvidin 3-arabinoside. nih.gov This compound is found in the fruit of various cultivars of this species. nih.govacs.org Research indicates that anthocyanins, including Malvidin 3-arabinoside, are predominantly located in the skin of highbush blueberries. researchgate.net

Presence in Other Botanical Sources

Beyond the Vaccinium genus, Malvidin 3-arabinoside cation has been identified in other fruits.

Bilberries (Vaccinium myrtillus) : A close relative of blueberries, bilberries are also a notable source of Malvidin 3-arabinoside. fishersci.comnih.gov The anthocyanin profile of bilberries includes glucosides, galactosides, and arabinosides of various anthocyanidins, including malvidin. fishersci.com

Chokeberries (Aronia melanocarpa) : Black chokeberry is another fruit where Malvidin 3-arabinoside is present, although it is not one of the primary anthocyanins. The dominant anthocyanins in chokeberries are cyanidin-3-galactoside (B13802184) and cyanidin-3-arabinoside. researchgate.netmdpi.commaxapress.commdpi.com

Apples (Malus domestica) : Current research on the anthocyanin content of apples indicates that the primary anthocyanins are derivatives of cyanidin (B77932), such as cyanidin 3-galactoside. There is no conclusive evidence to suggest the presence of this compound in apples.

Variations in Concentration Across Plant Tissues and Varieties

The concentration of this compound can vary significantly depending on the plant tissue and the specific cultivar.

In highbush blueberries (Vaccinium corymbosum), it is well-established that the majority of anthocyanins, which would include Malvidin 3-arabinoside, are concentrated in the skin of the fruit, with very low amounts found in the pulp. researchgate.netencyclopedia.pub This distribution is a key contributor to the fruit's coloration.

Studies on different cultivars of highbush blueberries have revealed variations in their anthocyanin profiles. For example, in a study of three cultivars ('Brigitta', 'Bluegold', and 'Legacy'), the skin was found to contain significantly higher concentrations of all antioxidant compounds, including anthocyanins, compared to the pulp. researchgate.net While specific values for Malvidin 3-arabinoside were not detailed in this comparative context, the general trend of localization in the skin holds true.

The following tables provide an overview of the presence and, where available, the concentration of this compound in various botanical sources.

Occurrence of this compound in Vaccinium Species

| Species | Common Name | Plant Part | Presence Confirmed |

|---|---|---|---|

| Vaccinium padifolium | Madeira Blueberry | Fruit | Yes nih.gov |

| Vaccinium uliginosum | Bog Bilberry | Fruit | Yes nih.govresearchgate.net |

| Vaccinium corymbosum | Highbush Blueberry | Fruit | Yes nih.govnih.govacs.org |

Occurrence of this compound in Other Botanical Sources

| Species | Common Name | Plant Part | Presence Confirmed |

|---|---|---|---|

| Vaccinium myrtillus | Bilberry | Fruit | Yes fishersci.comnih.gov |

| Aronia melanocarpa | Black Chokeberry | Fruit | Yes researchgate.netmdpi.commaxapress.commdpi.com |

| Malus domestica | Apple | Fruit | Not Confirmed |

Concentration of Anthocyanins in Different Tissues of Highbush Blueberry (Vaccinium corymbosum)

| Cultivar | Plant Tissue | Total Anthocyanin Content (General Finding) |

|---|---|---|

| Various Cultivars | Skin | High researchgate.netencyclopedia.pub |

| Pulp | Very Low to Undetectable researchgate.net |

Biosynthetic Pathways and Regulation

Core Anthocyanin Biosynthesis Pathway: Flavonoid Branch Initiation

The journey to synthesizing Malvidin (B83408) 3-arabinoside cation originates in the broader flavonoid biosynthesis network, a major branch of the phenylpropanoid pathway. nih.gov This intricate pathway is responsible for producing a wide array of secondary metabolites in plants.

The biosynthesis of all flavonoids, including anthocyanins, begins with the general phenylpropanoid pathway. researchgate.netresearchgate.net The initial precursor for this pathway is the aromatic amino acid phenylalanine, which is synthesized via the shikimate pathway. nih.govwikipedia.org In some plants, tyrosine can also serve as a starting material. wikipedia.orgresearchgate.net A series of three key enzymatic reactions converts phenylalanine into p-coumaroyl-CoA, the central precursor for flavonoid biosynthesis. nih.govfrontiersin.org

First, the enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to form trans-cinnamic acid. nih.govresearchgate.net Next, cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by adding a coenzyme A (CoA) unit, resulting in the formation of p-coumaroyl-CoA. nih.govmaxapress.com This molecule stands at a critical juncture, ready to enter the flavonoid-specific branch of the pathway. wikipedia.org

The formation of the core anthocyanidin structure from p-coumaroyl-CoA involves a sequence of enzymatic steps that build the characteristic C6-C3-C6 flavonoid skeleton. nih.gov

Chalcone (B49325) Synthase (CHS): This is the first committed enzyme in the flavonoid pathway. researchgate.netmaxapress.com CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. researchgate.net This reaction establishes the fundamental carbon framework of flavonoids. maxapress.com

Chalcone Isomerase (CHI): Naringenin chalcone is then rapidly isomerized by CHI to form the flavanone (B1672756) naringenin. researchgate.netmaxapress.com

Flavanone 3-Hydroxylase (F3H): F3H converts flavanones (like naringenin) into dihydroflavonols (like dihydrokaempferol (B1209521) or DHK). nih.govmaxapress.com Dihydroflavonols are key intermediates at a major branch point in the pathway, serving as precursors for both flavonols and anthocyanins. nih.gov

Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H): The substitution pattern on the B-ring of the anthocyanidin, which determines its color, is established at the dihydroflavonol stage. F3'H and F3'5'H hydroxylate DHK to produce dihydroquercetin (DHQ) and dihydromyricetin (B1665482) (DHM), respectively. nih.gov DHM is the direct precursor for delphinidin-type anthocyanidins, which includes malvidin. nih.gov

Dihydroflavonol 4-Reductase (DFR): DFR reduces the dihydroflavonols (DHK, DHQ, DHM) to their corresponding colorless leucoanthocyanidins. researchgate.netmaxapress.com For instance, DHM is converted to leucodelphinidin. nih.gov

Anthocyanidin Synthase (ANS): Also known as leucoanthocyanidin dioxygenase (LDOX), ANS catalyzes the oxidation of leucoanthocyanidins to form the corresponding colored anthocyanidins (as flavylium (B80283) cations). nih.govnih.gov Leucodelphinidin is converted into delphinidin (B77816). nih.gov

Table 1: Key Enzymes in the Core Anthocyanidin Biosynthesis Pathway

| Enzyme | Abbreviation | Substrate(s) | Product(s) |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Phenylalanine | trans-Cinnamic acid |

| Cinnamic acid 4-hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA |

| Chalcone synthase | CHS | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone |

| Chalcone isomerase | CHI | Naringenin chalcone | Naringenin |

| Flavanone 3-hydroxylase | F3H | Naringenin | Dihydrokaempferol (DHK) |

| Flavonoid 3',5'-hydroxylase | F3'5'H | Dihydrokaempferol, Dihydroquercetin | Dihydromyricetin (DHM) |

| Dihydroflavonol 4-reductase | DFR | Dihydromyricetin | Leucodelphinidin |

| Anthocyanidin synthase | ANS / LDOX | Leucodelphinidin | Delphinidin |

Specific Steps in Malvidin Aglycone Formation

Malvidin is an O-methylated anthocyanidin derived from delphinidin. mdpi.com The formation of the malvidin aglycone (the non-sugar portion) involves specific methylation reactions catalyzed by O-methyltransferases (OMTs). nih.gov

These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate the hydroxyl groups on the B-ring of anthocyanins or their precursors. nih.gov The formation of malvidin from delphinidin requires two methylation steps at the 3' and 5' positions of the B-ring. mdpi.comnih.gov Research in grapevine has shown that a single anthocyanin O-methyltransferase (AOMT) can catalyze both the 3' and 5' methylation steps, converting delphinidin derivatives into petunidin (B3231668) (3'-O-methylated) and subsequently into malvidin (3',5'-O-dimethylated) derivatives. nih.gov This methylation increases the chemical stability of the molecule and shifts its color towards red. nih.govmdpi.com

Glycosylation to Malvidin 3-Arabinoside Cation

The final step in the biosynthesis of many anthocyanins is glycosylation, the attachment of sugar moieties. This process is crucial as it significantly increases the stability and solubility of the anthocyanidin aglycones, which are otherwise unstable. frontiersin.org

Glycosylation is catalyzed by a large family of enzymes known as UDP-sugar:flavonoid glycosyltransferases (UFGTs). frontiersin.org These enzymes transfer a sugar moiety from an activated UDP-sugar donor to a specific position on the flavonoid aglycone. frontiersin.orgfrontiersin.org The most common site of initial glycosylation for anthocyanidins is the hydroxyl group at the C3 position, a reaction catalyzed by UDP-sugar:flavonoid 3-O-glycosyltransferases (3-GTs). frontiersin.orgwikipedia.org This reaction converts the unstable anthocyanidin into a much more stable anthocyanin. researchgate.netwikipedia.org The resulting anthocyanin, such as malvidin 3-arabinoside, is then typically transported to the vacuole for storage. nih.gov

The specific sugar attached to the aglycone is determined by the substrate specificity of the particular glycosyltransferase enzyme. While UDP-glucose is the most common sugar donor, enzymes that utilize other UDP-sugars such as UDP-galactose, UDP-rhamnose, UDP-xylose, and UDP-arabinose are also known. frontiersin.org The formation of this compound specifically requires an arabinosyltransferase, an enzyme capable of transferring an arabinose molecule from UDP-arabinose to the 3-hydroxyl group of the malvidin aglycone.

While C-arabinosyltransferases that act on flavones have been identified in plants like rice, the specific O-arabinosyltransferases responsible for the 3-O-arabinosylation of anthocyanidins like malvidin are less extensively characterized. nih.govresearchgate.net However, the existence of malvidin 3-arabinoside in nature, such as in blueberries, confirms the activity of such enzymes in certain plant species. semanticscholar.org The specificity of these enzymes for both the UDP-sugar donor (UDP-arabinose) and the aglycone acceptor (malvidin) is a key determinant of the final anthocyanin profile in a given plant tissue.

Table 2: Final Modification Steps in this compound Biosynthesis

| Enzyme Class | Specific Enzyme Type | Substrate(s) | Product |

|---|---|---|---|

| O-Methyltransferase | Anthocyanin O-methyltransferase (AOMT) | Delphinidin, S-adenosyl-L-methionine (SAM) | Malvidin |

| Glycosyltransferase | UDP-arabinose:flavonoid 3-O-arabinosyltransferase | Malvidin, UDP-arabinose | Malvidin 3-arabinoside |

Transcriptional and Post-Transcriptional Regulation of Biosynthesis

The biosynthesis of malvidin 3-arabinoside, like other anthocyanins, is a complex process meticulously controlled at the genetic level. This regulation primarily occurs at the transcriptional level, involving a coordinated expression of structural genes that encode the biosynthetic enzymes and regulatory genes that act as master switches. Environmental cues further modulate this intricate network, influencing the timing and intensity of pigment production.

Expression Profiles of Structural Genes (e.g., MdCHS, MdF3H, MdANS)

The accumulation of anthocyanins, including malvidin 3-arabinoside, is directly dependent on the transcriptional activation of a series of structural genes. Among the most critical are Chalcone Synthase (CHS), Flavanone 3-hydroxylase (F3H), and Anthocyanidin Synthase (ANS). These genes encode enzymes that catalyze key steps in the flavonoid pathway leading to anthocyanin production.

In apple (Malus domestica), a model for studying anthocyanin biosynthesis, the expression of MdCHS, MdF3H, and MdANS is often coordinately regulated and shows a strong correlation with anthocyanin accumulation. Studies have shown that the transcript levels of these genes increase significantly during fruit ripening and in response to environmental stimuli that promote coloration. For instance, in bilberry (Vaccinium myrtillus), a fruit known to contain malvidin 3-arabinoside, the expression of CHS, F3H, and ANS is highly up-regulated during the ripening stages when anthocyanin production is most active. nih.gov The expression of these genes often occurs in two phases: one during the flowering stage and a more pronounced phase during fruit ripening, which coincides with the rapid accumulation of anthocyanins. nih.gov This coordinated expression suggests a common regulatory mechanism controlling the entire pathway. nih.gov

Research on different apple cultivars has demonstrated that the expression of MdCHS, MdF3H, and MdANS is observed before the ripening stage, even when anthocyanins are not yet detectable. However, the full biosynthetic pathway requires the expression of additional genes, such as those responsible for glycosylation, to produce the final stable anthocyanin molecules.

| Gene | Function in Anthocyanin Biosynthesis | Observed Expression Patterns |

| CHS (Chalcone Synthase) | Catalyzes the initial committed step in flavonoid biosynthesis. | Expression is strongly induced during fruit ripening and in response to light. nih.gov |

| F3H (Flavanone 3-hydroxylase) | Catalyzes the hydroxylation of flavanones to dihydroflavonols. | Co-expressed with other structural genes in the pathway, showing increased transcript levels during anthocyanin accumulation. nih.govnih.gov |

| ANS (Anthocyanidin Synthase) | Catalyzes the conversion of leucoanthocyanidins to colored anthocyanidins. | Its expression is a key regulatory point and is often up-regulated in pigmented tissues. nih.gov |

Impact of Environmental Factors on Gene Expression

The biosynthesis of malvidin 3-arabinoside is not solely determined by developmental programs but is also highly responsive to environmental cues. Light and temperature are two of the most influential factors that modulate the expression of both structural and regulatory genes involved in anthocyanin production.

Light is a well-known inducer of anthocyanin biosynthesis. Exposure to light, particularly in the UV-B and red/far-red regions of the spectrum, can significantly up-regulate the expression of key regulatory genes like MYB10 in apples. This, in turn, triggers the coordinated expression of the entire pathway, including MdCHS, MdF3H, and MdANS, leading to enhanced anthocyanin accumulation. The effect of light is often mediated by photoreceptors that initiate signaling cascades culminating in the activation of the MBW complex.

Temperature also plays a critical role, often interacting with light signals. Low temperatures are generally known to promote anthocyanin accumulation. This is achieved by stimulating the expression of anthocyanin biosynthetic and regulatory genes. Conversely, high temperatures can inhibit anthocyanin synthesis by down-regulating the expression of these same genes. For instance, studies on apple have shown that heat can dramatically reduce the transcript levels of MYB10 and the associated structural genes, resulting in poor color development in the fruit. This temperature-dependent regulation is a crucial factor in the coloration of fruits in different climates.

The synergistic or antagonistic effects of light and temperature on gene expression provide a mechanism for plants to fine-tune the production of anthocyanins like malvidin 3-arabinoside in response to their specific growing conditions.

| Environmental Factor | Effect on Gene Expression | Consequence for Anthocyanin Biosynthesis |

| Light (especially UV-B) | Up-regulates the expression of MYB transcription factors and structural genes (CHS, F3H, ANS). | Promotes the accumulation of anthocyanins. |

| Low Temperature | Stimulates the expression of regulatory and structural genes in the anthocyanin pathway. | Enhances anthocyanin production, often in synergy with light. |

| High Temperature | Inhibits the expression of key regulatory genes (e.g., MYB10) and downstream structural genes. | Reduces or prevents anthocyanin accumulation. |

Synthetic Approaches and Chemical Modification Strategies

Extraction Methods from Natural Sources

Malvidin (B83408) 3-arabinoside is a naturally occurring anthocyanin found in various pigmented plants, such as blueberries. nih.govnih.gov The extraction of this compound from these botanical matrices is a primary method for its isolation. The choice of extraction technique is critical to maximize yield and maintain the integrity of the molecule.

Conventional solvent extraction is a widely used method for obtaining anthocyanins, including malvidin 3-arabinoside, from plant materials. The principle of this technique relies on the solubility of the target compound in a selected solvent or solvent mixture. Given the polar nature of anthocyanins, polar solvents are typically employed.

Commonly used solvents include methanol (B129727), ethanol (B145695), acetone, and water, or mixtures thereof. consensus.app To enhance the stability of the flavylium (B80283) cation form of anthocyanins, which is predominant at low pH, the extraction solvents are often acidified. consensus.app Weak acids such as formic acid, citric acid, or acetic acid are preferred, as strong acids can lead to the degradation of the anthocyanin molecule. consensus.app The selection of solvent and extraction conditions is crucial for optimizing the yield of malvidin 3-arabinoside. For instance, in the extraction of anthocyanins from blueberry wine pomace, a mixture of ethanol and water has been effectively used. nih.gov

Table 1: Conventional Solvents for Anthocyanin Extraction

| Solvent | Typical Modifiers | Rationale |

|---|---|---|

| Methanol | Acid (e.g., HCl, formic acid) | High polarity, good solubilizing power for anthocyanins. |

| Ethanol | Acid (e.g., citric acid, acetic acid) | "Generally Recognized as Safe" (GRAS) status, effective for extraction. |

| Water | Acid (e.g., citric acid) | Environmentally friendly, cost-effective, often used in combination with other solvents. |

This table provides an overview of common solvents and their rationale for use in the extraction of anthocyanins like malvidin 3-arabinoside.

Ultrasound-assisted extraction (UAE) is a modern adaptation of solvent extraction that utilizes ultrasonic waves to enhance the extraction process. The cavitation effect produced by the ultrasound disrupts the plant cell walls, facilitating the release of intracellular components, including anthocyanins, into the solvent. nih.gov Optimization of UAE parameters such as solvent composition, temperature, sonication time, and liquid-to-solid ratio can significantly improve the extraction efficiency of malvidin 3-arabinoside from sources like blueberries. nih.gov

Subcritical water extraction (SWE) is an environmentally friendly technique that uses water at elevated temperatures (between 100°C and 374°C) and pressures to maintain its liquid state. Under these conditions, the dielectric constant of water decreases, making it a suitable solvent for less polar compounds. This method has been successfully applied to the extraction of anthocyanins from various plant materials, including blueberries, a known source of malvidin 3-arabinoside. nih.gov

The efficiency of SWE is influenced by temperature and extraction time. For blueberries, optimal conditions for anthocyanin extraction have been identified, demonstrating that SWE can be a highly effective method. nih.gov The addition of a small amount of acid, such as citric acid, to the subcritical water can further enhance the extraction yield of anthocyanins like malvidin-3-galactoside from blueberries. nih.gov

Table 2: Comparison of Extraction Methods for Anthocyanins

| Extraction Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solvent Extraction | Solubilization of target compounds in a solvent. | Simple, well-established. | Use of potentially toxic organic solvents, lower efficiency. |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer. | Increased efficiency, reduced extraction time and solvent consumption. | Requires specialized equipment. |

This interactive table compares different extraction methodologies applicable for obtaining malvidin 3-arabinoside from natural sources.

Chemical Synthesis Routes

The chemical synthesis of malvidin 3-arabinoside offers an alternative to extraction from natural sources, providing a means to produce the pure compound in a controlled manner. The synthesis typically involves the construction of the anthocyanidin core followed by the attachment of the arabinose sugar moiety.

The key step in the synthesis of malvidin 3-arabinoside is the glycosylation of the malvidin aglycone. The Koenigs-Knorr reaction is a classic and widely used method for forming glycosidic bonds. wikipedia.org This reaction typically involves the coupling of a glycosyl halide (e.g., arabinosyl bromide) with an alcohol (the hydroxyl group of malvidin) in the presence of a promoter, such as a silver or mercury salt. wikipedia.org

For the synthesis of malvidin 3-arabinoside, a protected form of arabinose, such as acetobromoarabinose, would be reacted with a suitably protected malvidin precursor. The regioselectivity of the glycosylation, specifically at the 3-hydroxyl position of the C-ring, is a critical challenge. The use of protecting groups on the other hydroxyl groups of the malvidin core is necessary to direct the glycosylation to the desired position. Following the glycosylation reaction, the protecting groups are removed to yield the final malvidin 3-arabinoside cation. The stereochemical outcome of the glycosidic bond is also a crucial aspect of the synthesis, with the goal of obtaining the naturally occurring anomer.

Chemical modifications of the malvidin 3-arabinoside structure can be performed to alter its physicochemical properties, such as solubility and stability, as well as its biological activity.

Methylation: The methylation of hydroxyl groups on the anthocyanin B-ring can influence the color and stability of the molecule. mdpi.com While malvidin itself is an O-methylated anthocyanidin, further methylation could potentially alter its properties. Enzymatic methylation of anthocyanins has been demonstrated, for example, the conversion of petunidin-3-glucoside to malvidin-3-glucoside using catechol-O-methyl transferase. nih.gov Similar enzymatic or chemical methylation strategies could be explored for malvidin 3-arabinoside, although this might lead to novel, non-natural derivatives. Studies have shown that methylation in the B-ring can decrease the stability of anthocyanins in neutral media. mdpi.com

Acylation: Acylation, the addition of an acyl group (such as an acetyl or a fatty acid group) to the sugar moiety of an anthocyanin, is a common natural modification that can significantly impact the stability and lipophilicity of the molecule. mdpi.com Acylation can protect the anthocyanin from hydration, thereby stabilizing its color. nih.gov The synthesis of site-specific acylated malvidin-3-O-glucosides has been achieved, resulting in improved lipid solubility and stability. consensus.app Similar acylation strategies could be applied to malvidin 3-arabinoside to enhance its stability and expand its potential applications in lipophilic systems. Enzymatic synthesis has been successfully used to produce a lipophilic malvidin-3-glucoside-oleic acid conjugate, which demonstrated enhanced protection against lipid oxidation. nih.gov

Biotechnological and Enzymatic Synthesis

Biotechnological approaches offer promising and sustainable alternatives for the production of malvidin 3-arabinoside. These methods can involve the use of whole microbial cells or isolated enzymes to catalyze specific steps in the biosynthetic pathway.

The enzymatic synthesis of anthocyanins typically involves glycosyltransferases, which are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor (e.g., UDP-arabinose) to an acceptor molecule (the malvidin aglycone). While specific arabinosyltransferases for malvidin have not been extensively characterized, the broader family of glycosyltransferases exhibits potential for this application. dtu.dk For example, a UDP-glycosyltransferase from rice, OsUGT88C3, has been identified as responsible for the biosynthesis of malvidin 3-O-galactoside. dtu.dk The discovery and engineering of glycosyltransferases with specificity for arabinose and malvidin could enable the in vitro enzymatic synthesis of malvidin 3-arabinoside.

Metabolic engineering of microorganisms such as Saccharomyces cerevisiae (yeast) and Escherichia coli presents a powerful strategy for the de novo production of flavonoids, including anthocyanins. dtu.dk By introducing the necessary biosynthetic genes from plants into these microbial hosts, it is possible to create cell factories that can produce malvidin 3-arabinoside from simple carbon sources. This would involve the reconstruction of the entire biosynthetic pathway, from precursor metabolites to the final glycosylated product. While the production of other flavonoids in engineered yeast has been reported, the complete biosynthesis of malvidin 3-arabinoside in a microbial host remains a complex challenge that is an active area of research. dtu.dk

Use of Glycosyltransferases

Glycosyltransferases (GTs) are a ubiquitous family of enzymes that catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule. In the biosynthesis of anthocyanins, UDP-glycosyltransferases (UGTs) play a pivotal role in the glycosylation of anthocyanidins, the aglycone precursors. This enzymatic glycosylation is crucial for the stability and solubility of anthocyanins. nih.govnih.gov

The general reaction catalyzed by a UGT in the context of anthocyanin biosynthesis can be represented as:

Anthocyanidin + UDP-Sugar → Anthocyanin (Glycoside) + UDP

Plant UGTs are characterized by a conserved C-terminal consensus sequence of 44 amino acids known as the Plant Secondary Product Glycosyltransferase (PSPG) motif, which is involved in binding the UDP-sugar donor. nih.gov The diversity of anthocyanins found in nature is largely a result of the action of various UGTs, which exhibit specificity for the anthocyanidin substrate, the sugar donor, and the position of glycosylation. nih.gov

While the direct enzymatic synthesis of malvidin 3-arabinoside using a specific glycosyltransferase has not been extensively detailed in publicly available research, the principles of UGT-catalyzed synthesis are well-established. The synthesis would require a specific UGT that can utilize malvidin as the acceptor and UDP-arabinose as the sugar donor to form the 3-O-arabinoside linkage. The identification and characterization of such an enzyme from a natural source rich in malvidin 3-arabinoside would be the first step in developing a biocatalytic process.

Enzymatic Production of Specific Glycosides

While specific research on the enzymatic production of malvidin 3-arabinoside is limited, studies on the synthesis of other malvidin glycosides provide a clear proof of concept for the enzymatic approach.

One study demonstrated the enzymatic synthesis of radiolabeled malvidin-3-glucoside from petunidin-3-glucoside. nih.gov In this instance, the enzyme catechol-O-methyl transferase (COMT) was used to catalyze the methylation of the B-ring of petunidin-3-glucoside, with S-Adenosyl-L-[methyl-³H] methionine serving as the methyl donor. nih.govsemanticscholar.org This reaction successfully produced [3'-O-methyl-³H]malvidin-3-glucoside. nih.gov Although this is a methylation reaction rather than a glycosylation, it highlights the use of enzymes to perform specific modifications on anthocyanin precursors to yield malvidin glycosides.

More directly related to glycosylation, a study on rice identified and characterized a specific UDP-glycosyltransferase, OsUGT88C3, responsible for the biosynthesis of malvidin 3-O-galactoside. nih.gov The recombinant OsUGT88C3 enzyme was shown to catalyze the transfer of galactose from UDP-galactose to malvidin, specifically at the 3-O-position. nih.gov This research provides a clear example of the enzymatic production of a specific malvidin glycoside and suggests that a similar approach could be used to produce malvidin 3-arabinoside, provided a suitable arabinosyltransferase is identified.

Another relevant example is the characterization of an anthocyanin 5-O-glucosyltransferase (A5GT) from Cyclamen purpurascens, a plant in which malvidin 3,5-diglucoside is the major anthocyanin. researchgate.net In vitro assays confirmed that the recombinant Cpur5GT could glycosylate 3-glucoside-type anthocyanidins at the 5-O-position using UDP-glucose as the sugar donor. researchgate.net This demonstrates the enzymatic machinery available in plants for the specific glycosylation of anthocyanins.

The following table summarizes the key enzymes and their roles in the synthesis of specific malvidin glycosides, which serve as models for the potential enzymatic production of malvidin 3-arabinoside.

| Enzyme | Source Organism | Substrate(s) | Product | Reaction Type |

|---|---|---|---|---|

| Catechol-O-methyl transferase (COMT) | Bovine Liver (in vitro) | Petunidin-3-glucoside, S-Adenosyl-L-methionine | Malvidin-3-glucoside | Methylation |

| OsUGT88C3 (UDP-glycosyltransferase) | Oryza sativa (Rice) | Malvidin, UDP-galactose | Malvidin 3-O-galactoside | Galactosylation |

| Cpur5GT (Anthocyanin 5-O-glucosyltransferase) | Cyclamen purpurascens | Anthocyanidin 3-glucosides, UDP-glucose | Anthocyanidin 3,5-diglucosides | Glucosylation |

Chemical Reactivity and Stability Mechanisms

Acid-Base Equilibria and Flavylium (B80283) Cation State

At a very low pH (typically ≤ 1), the compound exists predominantly as the red-colored flavylium cation (AH+). As the pH increases, the flavylium cation undergoes acid-base reactions, leading to the formation of other chemical species. This includes the purple quinoidal base (A) through proton loss, the colorless carbinol pseudobase (B) via hydration, and the pale yellow chalcone (B49325) (C) through tautomerization of the carbinol. researchgate.net The equilibrium between these forms dictates the color and stability of the anthocyanin in solution. For the closely related malvidin (B83408) 3-glucoside, the pKa for the acid-base equilibrium is approximately 4.25. researchgate.net It is expected that Malvidin 3-arabinoside cation follows a similar pattern of pH-dependent structural transformations, though the specific equilibrium constants may differ due to the influence of the arabinose sugar moiety.

Degradation Pathways and Products

Specific degradation pathways and the resulting products for this compound have not been extensively characterized. Research on other malvidin glycosides indicates that these compounds are inherently unstable and their degradation can be accelerated by factors like pH, temperature, light, and oxygen. mdpi.comunl.pt

Hydrolysis Reactions

Hydrolysis of the glycosidic bond in anthocyanins can occur, particularly under acidic conditions, which would cleave the arabinose sugar from the malvidin aglycone. This would result in the formation of malvidin, which is generally less stable than its glycosylated counterpart. Additionally, the opening of the pyran ring to form the chalcone is a key step in the degradation pathway.

Oxidation Reactions

Oxidation is a significant degradation pathway for anthocyanins. The presence of oxygen can lead to the cleavage of the anthocyanin structure, resulting in colorless compounds. mdpi.comresearchgate.net For malvidin-3-O-glucoside, oxidation can lead to the formation of various smaller phenolic compounds. nih.gov While specific studies on this compound are lacking, it is plausible that it undergoes similar oxidative degradation.

Polymerization Phenomena

Anthocyanins can undergo polymerization reactions, leading to the formation of larger, often brown-colored molecules, which results in a loss of the vibrant color. This is a known phenomenon in food products like wine. Studies on malvidin-3-O-glucoside have identified the formation of dimers and other oligomers. nih.gov Similar polymerization behavior could be anticipated for this compound, although specific research is needed for confirmation.

Environmental and Chemical Factors Influencing Stability

The stability of anthocyanins is highly dependent on their chemical environment. mdpi.com Factors such as temperature, light exposure, the presence of oxygen, metal ions, and other phenolic compounds (co-pigmentation) all play a role in the stability of the flavylium cation and its various equilibrium forms.

pH-Dependent Stability Profiles

While a specific pH-dependent stability profile for this compound is not available, the general trend for anthocyanins is well-established. They exhibit their highest stability in acidic conditions (pH < 3), where the flavylium cation is the dominant species. nih.gov As the pH increases into the near-neutral and alkaline ranges, the formation of the less stable carbinol and chalcone forms leads to color loss and accelerated degradation. nih.gov For malvidin-3-O-glucoside, a transition pH range exists where degradation reactions occur more rapidly, preventing the system from reaching equilibrium. unl.pt It is highly probable that this compound also shows its greatest stability at low pH values.

Thermal Degradation Kinetics

The thermal degradation of anthocyanins, including Malvidin 3-arabinoside, generally follows first-order reaction kinetics. researcher.lifenih.govresearchgate.net This means the rate of degradation is directly proportional to the concentration of the anthocyanin. As temperature increases, the rate of degradation accelerates significantly. researcher.lifenih.gov For instance, studies on similar anthocyanins like malvidin-3-O-glucoside show that at 90°C, the retention rate can drop to as low as 29.52% after 5 hours of heating, whereas its more stable derivatives might retain up to 91.35% under the same conditions. nih.gov

The degradation process involves the cleavage of glycosidic bonds and the opening of the pyran ring to form colorless chalcone pseudobases. nih.gov This process is irreversible and leads to the formation of degradation products like phenolic acids and aldehydes. researchgate.net The activation energy (Ea), which is the minimum energy required to initiate the degradation reaction, is a key parameter in thermal kinetics. While specific data for Malvidin 3-arabinoside is limited, studies on anthocyanin extracts from various berries report Ea values that indicate a significant temperature dependency on their stability. researchgate.netmdpi.com

Table 1: Thermal Degradation Parameters for Various Anthocyanins

| Anthocyanin/Source | Temperature (°C) | Half-life (t½) (hours) | Rate Constant (k) (h⁻¹) | Kinetic Model |

|---|---|---|---|---|

| Malvidin-3-O-glucoside | 90 | ~1.3 | ~0.53 | First-Order |

| Grumixama Anthocyanins | 80 | 1.9 | 0.36 | First-Order |

| Grumixama Anthocyanins | 100 | 0.96 | 0.72 | First-Order |

| Black Carrot Anthocyanins in Orange Juice | 70 | 12.5 | 0.056 | First-Order |

| Black Carrot Anthocyanins in Orange Juice | 90 | 3.1 | 0.224 | First-Order |

Note: Data is compiled from studies on similar anthocyanins to illustrate general kinetic behavior. researcher.lifenih.govmdpi.com

Effects of Light and Oxygen Exposure

Exposure to light and oxygen are critical factors that accelerate the degradation of Malvidin 3-arabinoside. mdpi.commdpi.com Light, particularly UV radiation, provides the energy to excite the anthocyanin molecule, making it more susceptible to reaction with oxygen. mdpi.com This photodegradation process often leads to the cleavage of the chromophore, resulting in a complete loss of color. nih.gov

The presence of oxygen facilitates oxidative degradation. The mechanism involves the formation of reactive oxygen species (ROS) that attack the anthocyanin structure. This process is often coupled with photodegradation, as light can promote the formation of ROS. The combination of light and oxygen is significantly more detrimental to the stability of anthocyanins than either factor alone. nih.gov Encapsulation techniques, such as spray drying with maltodextrin, have been shown to offer some protection against these external factors by creating a physical barrier. mdpi.com

Influence of Co-pigmentation and Acylation

Co-pigmentation is a phenomenon where colorless organic molecules, known as co-pigments (e.g., flavonoids, phenolic acids, caffeine), form non-covalent complexes with anthocyanins. researchgate.netnih.gov This interaction enhances both the color intensity (hyperchromic effect) and stability of the anthocyanin. The co-pigment molecules stack vertically with the planar flavylium cation, shielding it from hydration and subsequent degradation. researchgate.net Caffeine, for example, has been shown to significantly reduce the degradation rate of malvidin-3-O-glucoside by stabilizing the colored quinoidal base form. nih.gov

Acylation, the attachment of an acyl group (such as from cinnamic or malonic acids) to the sugar moiety of the anthocyanin, also significantly enhances stability. Acylated anthocyanins exhibit greater resistance to thermal degradation and light exposure compared to their non-acylated counterparts. nih.gov The acyl group can fold back to stack against the flavylium ring, providing intramolecular co-pigmentation that protects the chromophore. researchgate.net

Role of Solvents, Enzymes, Flavonoids, Proteins, and Metal Ions

The stability of Malvidin 3-arabinoside is profoundly influenced by the chemical environment.

Solvents: The type of solvent affects the rates of hydration and other degradation reactions. researchgate.net The presence of water is crucial for the hydration reaction that leads to the colorless hemiketal form.

Enzymes: Enzymes like polyphenol oxidases and glycosidases can accelerate anthocyanin degradation. Thermal treatments are often employed in food processing to inactivate these enzymes and improve pigment stability. nih.govnih.gov

Flavonoids: As mentioned under co-pigmentation, flavonoids are excellent co-pigments that stabilize anthocyanins through molecular association. nih.gov

Proteins: Proteins can bind to anthocyanins, forming complexes that protect the pigment from degradation. nih.gov This interaction can enhance thermal and oxidative stability by encapsulating the anthocyanin molecule and reducing its exposure to adverse conditions. nih.gov

Metal Ions: Certain metal ions (e.g., Al³⁺, Fe³⁺) can form stable complexes with anthocyanins, often leading to a color shift towards blue (bluing effect) and increased stability. researchgate.net

Structural Modulations Affecting Stability

The inherent stability of an anthocyanin is dictated by its molecular structure. Specific substitutions on the core flavylium structure can either enhance or diminish its resilience to degradation.

Impact of Glycosylation on Stability

Glycosylation, the attachment of sugar moieties to the anthocyanidin (aglycone), is a critical factor for stability. Aglycones are rarely found in nature as they are highly unstable. nih.gov The presence of a sugar, such as arabinose at the C3 position in Malvidin 3-arabinoside, significantly increases stability and water solubility. researchgate.netchemrxiv.org

The type and number of sugar units influence stability. Diglycosides are generally more stable than their corresponding monoglycosides. researchgate.netnih.gov The sugar moiety helps to sterically hinder the nucleophilic attack of water at the C2 position of the flavylium cation, thus slowing down the formation of the colorless hemiketal. researchgate.net

Table 2: General Impact of Glycosylation on Anthocyanin Stability

| Structural Feature | Effect on Stability | Rationale |

|---|---|---|

| Presence of Glycoside (vs. Aglycone) | Increases | Steric hindrance of water attack; increased solubility. researchgate.netnih.gov |

| Diglycoside (vs. Monoglycoside) | Generally Increases | Enhanced steric protection and modulation of electronic properties. researchgate.netnih.gov |

| Type of Sugar (e.g., Glucoside vs. Arabinoside) | Varies | Different sugars can have subtle differences in their ability to protect the aglycone. |

Influence of Hydroxyl and Methoxyl Groups

The substitution pattern on the B-ring of the anthocyanidin structure plays a pivotal role in its stability. mdpi.com

Hydroxyl (-OH) Groups: An increasing number of hydroxyl groups on the B-ring generally decreases the stability of the anthocyanin. researchgate.netnih.gov This is because hydroxyl groups are electron-donating, making the flavylium ring more susceptible to nucleophilic attack and oxidation. For example, delphinidin (B77816) (with three -OH groups on the B-ring) is less stable than cyanidin (B77932) (with two -OH groups). researchgate.net

Methoxyl (-OCH₃) Groups: Conversely, methylation of these hydroxyl groups to form methoxyl groups significantly increases stability. nih.govmdpi.com Malvidin, with two methoxyl groups on its B-ring, is one of the most stable anthocyanidins. mdpi.com The methoxyl groups are less electron-donating than hydroxyl groups and provide steric hindrance, protecting the molecule from degradation. mdpi.com

This structural feature is a key reason for the relatively high stability of malvidin-based anthocyanins, including Malvidin 3-arabinoside, compared to other anthocyanins found in nature. mdpi.com

Advanced Analytical and Characterization Methodologies

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental for the separation of Malvidin (B83408) 3-arabinoside cation from complex mixtures, enabling its accurate quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of anthocyanins, including Malvidin 3-arabinoside cation. The method's versatility allows for the effective separation of various anthocyanins from complex samples. In a typical HPLC analysis, a C18 column is employed as the stationary phase due to its ability to separate compounds based on their hydrophobicity.

The mobile phase composition is critical for achieving good resolution. A common approach involves a gradient elution using a mixture of an acidified aqueous phase and an organic solvent, typically acetonitrile (B52724) or methanol (B129727). The use of acids, such as formic acid or phosphoric acid, in the mobile phase is crucial to maintain the anthocyanins in their stable flavylium (B80283) cation form, which is essential for reproducible results and sensitive detection. ymcamerica.comsemanticscholar.org Detection is commonly performed using a Diode Array Detector (DAD) at a wavelength of approximately 520 nm, which corresponds to the maximum absorption of most anthocyanins in the visible spectrum. fishersci.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering improved resolution, shorter analysis times, and reduced solvent consumption compared to conventional HPLC. mdpi.com This enhanced performance is achieved through the use of columns packed with smaller particles (typically sub-2 µm). For the analysis of this compound and other anthocyanins, UPLC methods often utilize columns such as the Acquity BEH C18. mdpi.com

Similar to HPLC, UPLC methods for anthocyanin analysis employ acidified mobile phases and gradient elution to achieve optimal separation. The increased efficiency of UPLC allows for the rapid quantification of a wide range of anthocyanins in a single run. fishersci.com The validation of UPLC methods for anthocyanidin quantification has demonstrated high recovery and repeatability, making it a reliable technique for the analysis of this compound in various samples. agriculturejournals.cz

| Parameter | HPLC | UPLC |

|---|---|---|

| Stationary Phase | C18 Column | Acquity BEH C18 |

| Mobile Phase | Acidified water/acetonitrile or methanol gradient | Acidified water/acetonitrile gradient |

| Detection Wavelength | ~520 nm | ~525 nm |

| Key Advantages | Robust and widely available | Higher resolution, faster analysis, lower solvent consumption |

Stationary and Mobile Phase Optimization for Anthocyanin Separation

The successful separation of this compound from other structurally similar anthocyanins is highly dependent on the careful optimization of the stationary and mobile phases.

Stationary Phase: Reversed-phase columns, particularly those with a C18 stationary phase, are the most common choice for anthocyanin separation. The nonpolar nature of the C18 alkyl chains allows for the retention of anthocyanins based on their relative hydrophobicity. The selection of a specific C18 column can influence the selectivity of the separation.

Mobile Phase: The composition of the mobile phase is a critical factor that can be adjusted to fine-tune the separation. Key parameters for optimization include:

Acid Modifier: The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is essential. ymcamerica.comsemanticscholar.org It ensures that the anthocyanins exist predominantly in their colored flavylium cationic form, leading to better peak shapes and detection sensitivity.

Organic Modifier: Acetonitrile and methanol are the most commonly used organic solvents in the mobile phase. The choice and concentration of the organic modifier affect the retention times of the anthocyanins. Acetonitrile often provides better resolution for complex mixtures.

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed. This allows for the separation of compounds with a wide range of polarities, from the more polar glycosides to the less polar aglycones, within a reasonable timeframe. semanticscholar.org

By systematically adjusting these parameters, a chromatographic method can be optimized to achieve baseline separation of this compound from other co-eluting compounds.

Spectroscopic Characterization

Spectroscopic techniques are vital for confirming the identity of this compound and elucidating its structural features. UV-Visible and Fourier-Transform Infrared (FT-IR) spectroscopy are two key methods used for this purpose.

UV-Visible Spectroscopy for Spectral Absorption Characteristics

UV-Visible spectroscopy is a fundamental technique for the characterization of anthocyanins due to their strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their vibrant colors. The UV-Visible spectrum of an anthocyanin provides information about its structure and the nature of its chromophore.

| Compound | Absorption Maxima (λmax) | Region |

|---|---|---|

| Malvidin | ~274 nm | UV |

| Malvidin | ~538 nm | Visible |

| Malvidin 3-glucoside | ~525 nm | Visible |

| This compound (expected) | 525-540 nm | Visible |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various chemical bonds. This information is valuable for confirming the presence of key structural features.

The expected characteristic absorption bands in the FT-IR spectrum of this compound would include:

O-H Stretching: A broad band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl groups present in the phenolic rings and the arabinose sugar moiety.

C-H Stretching: Bands in the region of 3000-2800 cm⁻¹ corresponding to the stretching vibrations of aromatic and aliphatic C-H bonds.

C=C Stretching: Aromatic ring stretching vibrations would appear in the region of 1650-1450 cm⁻¹.

C-O Stretching: Bands associated with the C-O stretching of the glycosidic linkage and the phenolic hydroxyl groups would be observed in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Analysis of the FT-IR spectrum, in conjunction with other analytical data, can provide comprehensive structural information about the this compound. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including complex natural products like this compound. scilit.comresearchgate.net This non-destructive analytical method provides detailed information about the carbon-hydrogen framework of a molecule, allowing scientists to map the precise arrangement and connectivity of atoms. The structural characterization of anthocyanin adducts has been successfully achieved using 1D and 2D NMR techniques. nih.gov

For Malvidin 3-arabinoside, NMR spectroscopy is instrumental in:

Confirming the identity of the aglycone: The characteristic signals for the malvidin core structure can be identified.

Identifying the sugar moiety: Specific proton and carbon signals confirm the presence of an arabinose unit.

Determining the glycosidic linkage: 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), establish the point of attachment between the arabinose sugar and the malvidin aglycone, confirming the 3-O-glycoside structure.

Establishing stereochemistry: The coupling constants observed in the proton (¹H) NMR spectrum of the arabinose unit help to determine its relative stereochemistry.

While mass spectrometry can provide the mass of the molecule and its fragments, only NMR can definitively piece together the complete molecular structure. Studies have confirmed the identification of malvidin-3-arabinoside isolated from natural sources using a combination of analytical methods including NMR spectroscopy. spkx.net.cn

Mass Spectrometry for Identification and Structural Analysis

Mass spectrometry (MS) is an essential tool for the identification and structural analysis of this compound. It provides critical information about the compound's molecular weight and offers insights into its structure through the analysis of fragmentation patterns. spkx.net.cn The technique is highly sensitive, requiring only small amounts of sample. For anthocyanins, MS analysis typically involves soft ionization methods that keep the fragile glycosidic bond intact in the initial molecular ion, allowing for the determination of the molecular weight of the complete glycoside.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the compound is typically analyzed in positive ion mode, where it is detected as the intact molecular cation [M]⁺. researchgate.net

Tandem mass spectrometry (MS/MS) further enhances the analytical power. In an ESI-MS/MS experiment, the molecular ion of Malvidin 3-arabinoside is selectively isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process provides a fragmentation fingerprint that is characteristic of the molecule's structure, confirming the identity of both the malvidin aglycone and the arabinose sugar moiety. This technique has been widely used to identify reaction products of related malvidin glycosides in various model systems. nih.govnih.gov

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. nih.gov A Q-TOF instrument couples a quadrupole mass analyzer with a time-of-flight mass analyzer, combining the stability of a quadrupole with the high mass resolution and sensitivity of a TOF detector. nih.gov

The high mass accuracy of Q-TOF MS allows for the determination of the elemental composition of this compound and its fragments with a high degree of confidence. This capability is crucial for distinguishing between isomers and identifying unknown compounds in complex matrices. The use of Ultra-Performance Liquid Chromatography (UPLC) coupled with Q-TOF/MS has been successfully applied to characterize anthocyanin glycosides, including malvidin derivatives, in natural extracts like blueberries. researchgate.net

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is an older soft ionization technique used for analyzing non-volatile and thermally unstable compounds. wikipedia.org In FAB-MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.orgcreative-proteomics.com This process causes the desorption and ionization of analyte molecules, primarily producing protonated molecules [M+H]⁺ with minimal fragmentation. creative-proteomics.comnih.gov

Due to its ability to analyze polar, high molecular weight compounds, FAB-MS is a suitable technique for the analysis of anthocyanin glycosides. It provides clear molecular weight information and, like other soft ionization methods, helps preserve the intact glycoside for initial mass measurement. creative-proteomics.com

High-Resolution Liquid Chromatography Electrospray Ionization Mass Spectrometry (HRLC-ESI-MS)

High-Resolution Liquid Chromatography Electrospray Ionization Mass Spectrometry (HRLC-ESI-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of high-resolution mass spectrometry. researchgate.net LC separates the individual components of a complex mixture, and the eluent is then introduced into the ESI source of a high-resolution mass spectrometer (like a Q-TOF or Orbitrap).

This approach is ideal for analyzing this compound in natural extracts, where numerous other compounds are present. The LC step isolates the target compound from the matrix, preventing ion suppression and allowing for clear, unambiguous mass analysis. The high-resolution data ensures accurate mass measurement for confident identification. researchgate.net

Fragmentation Patterns and Molecular Ion Analysis

The analysis of the molecular ion and its fragmentation pattern is fundamental to the structural confirmation of this compound by mass spectrometry.

Molecular Ion: The molecular formula for the cation is C₂₂H₂₃O₁₁⁺, which has a monoisotopic mass of approximately 463.124 g/mol . nih.gov In positive-ion ESI-MS, this compound is observed as a molecular ion [M]⁺ at an m/z (mass-to-charge ratio) of 463. researchgate.net

Primary Fragmentation: The most characteristic fragmentation pathway for anthocyanin glycosides is the cleavage of the O-glycosidic bond. ekb.eg For this compound, this involves the neutral loss of the arabinose moiety (a pentose (B10789219) sugar, C₅H₈O₄, with a mass of 132 Da). This cleavage results in the formation of a prominent product ion corresponding to the malvidin aglycone (the sugar-free portion) at m/z 331. researchgate.net The detection of this m/z 331 ion is strong evidence for a malvidin glycoside.

Secondary Fragmentation: The malvidin aglycone fragment (m/z 331) can undergo further fragmentation, typically through retro-Diels-Alder reactions or other cleavages of the heterocyclic C-ring, providing additional structural information about the core flavonoid structure. ekb.egresearchgate.net

The table below summarizes the key ions observed in the mass spectrometric analysis of this compound.

| Ion Description | m/z (approx.) | Formula | Notes |

| Molecular Ion | 463 | [C₂₂H₂₃O₁₁]⁺ | The intact this compound. |

| Aglycone Fragment | 331 | [C₁₇H₁₅O₇]⁺ | Formed by the neutral loss of the arabinose sugar moiety (132 Da). This is the characteristic malvidin aglycone. |

Hyperspectral Imaging for Spatial Distribution Analysis

Hyperspectral imaging (HSI) is a powerful, non-destructive analytical technique that integrates conventional imaging and spectroscopy to obtain both spatial and spectral information from a sample. mdpi.comnih.gov This technology has significant potential for visualizing the distribution of this compound in its natural sources, such as grape skins, berries, and other plant tissues. nih.gov

The fundamental principle of HSI lies in acquiring a series of images of a sample at numerous contiguous and narrow spectral bands. Each pixel in a hyperspectral image contains a complete spectrum, which acts as a "fingerprint" of the chemical composition at that specific location. nih.gov For this compound, the analysis would focus on the visible and near-infrared regions of the electromagnetic spectrum, where anthocyanins exhibit characteristic absorbance patterns. nih.gov

The process of analyzing the spatial distribution of this compound using HSI typically involves several key steps:

Image Acquisition: A hyperspectral camera captures images of the sample across a wide spectral range.

Spectral Data Extraction: The spectral data from each pixel is extracted to identify the unique spectral signature of this compound.

Model Development: Chemometric models, such as Partial Least Squares (PLS) regression or machine learning algorithms, are developed to correlate the spectral data with the concentration of the compound. researchgate.net This often requires a calibration step using samples with known concentrations of this compound, determined by a reference method like High-Performance Liquid Chromatography (HPLC).

Visualization: The developed model is then applied to the entire hyperspectral image to generate a distribution map, visually representing the concentration and location of this compound throughout the sample. researchgate.netfrontiersin.org

The application of HSI offers a significant advantage over traditional methods by providing a detailed, non-invasive visualization of how this compound is distributed within a complex biological matrix. This can be invaluable for studies in plant physiology, food science, and quality control. For instance, it can be used to assess the ripeness of fruits by mapping the anthocyanin distribution or to study the effects of environmental stress on pigment production in plants. unh.edu

Table 1: Illustrative Data for HSI-Based Prediction of Anthocyanin Content

| Sample ID | Reference Anthocyanin Content (mg/g) | Predicted Anthocyanin Content (mg/g) using HSI Model |

|---|---|---|

| Sample 1 | 1.25 | 1.22 |

| Sample 2 | 1.58 | 1.61 |

| Sample 3 | 0.97 | 1.01 |

| Sample 4 | 2.10 | 2.05 |

| Sample 5 | 1.83 | 1.88 |

Integration of Computational Methods in Analytical Data Processing

Computational methods are increasingly integral to the processing and interpretation of analytical data for complex molecules like this compound. These methods range from quantum chemical calculations to sophisticated data analysis techniques, providing deeper insights into the compound's properties and behavior.

Quantum Chemical Calculations:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to investigate the electronic structure and optical properties of anthocyanins. researchgate.netnih.gov For this compound, these methods can be employed to:

Predict UV-Vis Spectra: TD-DFT calculations can simulate the electronic transitions of the molecule, allowing for the prediction of its absorption spectrum. nih.gov This can aid in the interpretation of experimental spectroscopic data.

Elucidate Molecular Structure and Reactivity: DFT calculations can determine the optimized geometry of the cation and provide insights into its chemical reactivity by analyzing its molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net

Understand Environmental Effects: These computational models can also be used to study how factors like pH and solvent polarity affect the structure and color of the this compound.

Chemometrics and Machine Learning:

The large and complex datasets generated by modern analytical instruments, such as HPLC-MS and hyperspectral imaging, necessitate the use of advanced data processing techniques. nih.gov Chemometrics and machine learning play a crucial role in extracting meaningful information from this data. nih.gov

Multivariate Data Analysis: Techniques like Principal Component Analysis (PCA) can be used to analyze complex datasets, such as those from multiple batches of a natural extract, to identify patterns and variations in the concentration of this compound and other related compounds. mdpi.com

Quantitative Modeling: As mentioned in the context of HSI, chemometric models are essential for building predictive models that correlate spectral data with the concentration of the target analyte. researchgate.net

Data Fusion: This approach involves combining data from multiple analytical techniques (e.g., spectroscopy and chromatography) to achieve a more comprehensive characterization of a sample containing this compound. nih.gov

Molecular Modeling:

Molecular docking and molecular dynamics simulations are computational techniques used to study the interactions between this compound and other molecules, such as proteins or polysaccharides. nih.gov These methods can provide insights into:

Binding Affinity and Mechanisms: Understanding how this compound binds to other molecules can be important for applications in food science and pharmacology.

Stability and Degradation: Simulations can help to elucidate the mechanisms by which the stability of the anthocyanin is affected by its molecular environment.

The integration of these computational methods with experimental analytical data provides a synergistic approach to the characterization of this compound, enabling a more profound understanding of its chemical and physical properties.

Biological Activities and Mechanistic Insights

Antioxidant Mechanisms

The antioxidant properties of Malvidin (B83408) 3-arabinoside cation are attributed to its ability to counteract oxidative damage through various mechanisms. Like other anthocyanins, its chemical structure, which includes hydrogen-bond donors, makes it a potent scavenger of reactive oxygen species (ROS). mdpi.comnih.gov

Free Radical Scavenging Activity

Malvidin and its glycosides are recognized for their capacity to act as antioxidants by scavenging free radicals. mdpi.com The core structure of malvidin is a potent scavenger of reactive oxygen species (ROS), a characteristic that is foundational to its antioxidant effects. nih.gov While the broader class of anthocyanins, including Malvidin 3-arabinoside, is known for this activity, specific quantitative data on the free radical scavenging capacity of the 3-arabinoside form is an area of ongoing research. It is understood that arabinoside forms of anthocyanins may act as weaker antioxidants compared to glucoside and galactoside forms. mdpi.com

Reduction of Cellular Oxidative Stress

Research has demonstrated the efficacy of Malvidin 3-arabinoside in mitigating cellular oxidative stress. In a study using intestinal epithelial Caco-2 cells, pretreatment with Malvidin 3-arabinoside (referred to as M3A) was found to significantly reverse the oxidative damage induced by ethyl carbamate (B1207046). nih.govrsc.org This protective effect was characterized by a notable inhibition of excess ROS generation within the cells. nih.govmedchemexpress.com The compound was shown to ameliorate oxidative damage by stimulating AMPK-mediated autophagy. nih.govrsc.orgmedchemexpress.com

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Catalase, Glutathione (B108866) Peroxidase)

Malvidin 3-arabinoside has been shown to directly influence the body's own antioxidant defense systems. Specifically, it enhances the glutathione (GSH) system, a critical component of cellular antioxidant defense. nih.gov In studies, pretreatment of Caco-2 cells with Malvidin 3-arabinoside led to a significant increase in GSH levels. medchemexpress.com While research on other malvidin glycosides has shown increased activity of enzymes like Superoxide Dismutase (SOD) and Catalase (CAT), the direct impact of the 3-arabinoside form on these specific enzymes requires further investigation. mdpi.comrsc.orgmdpi.com

| Concentration of Malvidin 3-arabinoside | Enhancement of GSH Level | Cell Line | Source |

|---|---|---|---|

| 200 μM | 14% | Caco-2 | medchemexpress.com |

| 400 μM | 16% | Caco-2 | medchemexpress.com |

Anti-inflammatory Mechanisms

The anti-inflammatory properties of malvidin and its derivatives are linked to their ability to modulate key signaling molecules and pathways involved in the inflammatory response. nih.gov Increased ROS production can lead to the generation of pro-inflammatory markers and activate pathways such as NF-κB. mdpi.com

Modulation of Inflammatory Cytokines (e.g., IL-1β, VEGF)

While direct studies on Malvidin 3-arabinoside's effect on specific cytokines are limited, research on closely related malvidin glycosides provides significant insights. For instance, Malvidin-3-galactoside has been shown to decrease the levels of vascular endothelial cell growth factor (VEGF). nih.gov Furthermore, Malvidin 3,5-diglucoside demonstrated significant inhibition of pro-inflammatory cytokines in mice, including Interleukin-1 beta (IL-1β). nih.gov Another related compound, Malvidin-3-O-β glucoside, was found to reduce the transcription of genes encoding for inflammatory cytokines like IL-1 and IL-6. researchgate.netsigmaaldrich.com These findings suggest a potential mechanism for Malvidin 3-arabinoside, though direct evidence is still needed.

Impact on Pro-inflammatory Signaling Pathways (e.g., NF-κB, COX-1, COX-2)

The anti-inflammatory action of malvidin compounds extends to the modulation of critical signaling pathways. Studies on a mixture of malvidin and its glucoside and galactoside forms have shown inhibition of NF-κB expression induced by high glucose. mdpi.com The NF-κB pathway is a central regulator of genes involved in the inflammatory response. mdpi.com Additionally, research into the cyclooxygenase (COX) enzymes shows that malvidin and its glucosides can inhibit both COX-1 and COX-2. nih.govmdpi.com The parent molecule, malvidin, exhibited the strongest inhibition, with glycosylation reducing this anti-inflammatory activity. nih.govmdpi.com This suggests that Malvidin 3-arabinoside likely possesses COX inhibitory activity, although its specific potency relative to other forms has not been detailed.

| Target | Observed Effect | Studied Malvidin Compound(s) | Source |

|---|---|---|---|

| VEGF | Decreased levels | Malvidin-3-galactoside | nih.gov |

| IL-1β | Inhibited | Malvidin 3,5-diglucoside | nih.gov |

| NF-κB | Inhibited expression | Malvidin, Malvidin-3-glucoside, Malvidin-3-galactoside | mdpi.com |

| COX-1 & COX-2 | Inhibited | Malvidin, Malvidin 3-O-glucoside, Malvidin 3,5-O-diglucoside | nih.govmdpi.com |

Cellular Autophagy Modulation

Autophagy is a fundamental cellular process for the degradation and recycling of damaged cellular components, crucial for maintaining cellular health. Malvidin 3-arabinoside cation has been shown to influence this pathway through several mechanisms.

Research indicates that this compound can significantly stimulate autophagic flux. rsc.orgnih.gov In studies involving intestinal epithelial cells, treatment with this compound led to an increased ratio of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) to LC3-I, a key indicator of autophagosome formation. researchgate.net Further evidence from GFP-RFP-LC3 transfection experiments also confirmed the enhancement of autophagy flux, demonstrating the compound's role in promoting the complete autophagic process, from autophagosome formation to lysosomal degradation. rsc.orgnih.gov

The activation of AMP-activated protein kinase (AMPK) is a critical step in initiating the autophagy cascade, as AMPK acts as a master regulator of cellular energy homeostasis. rsc.orgnih.gov Studies have demonstrated that this compound stimulates the phosphorylation of AMPK. rsc.orgnih.govmedchemexpress.com This activation of the AMPK signaling pathway is a key upstream event that contributes to the subsequent enhancement of autophagy observed with this compound treatment. researchgate.net

Table 1: Effect of this compound on Autophagy Markers

| Marker | Effect | Implication |

|---|---|---|

| LC3-II/LC3-I Ratio | Significantly Up-regulated | Stimulation of Autophagy Flux |

| Phospho-AMPK | Increased Phosphorylation | Activation of a Key Autophagy Regulator |

| LAMP-1 Expression | Remarkably Up-regulated | Increase in Lysosomal Mass |

| Lysosomal Acidity | Successfully Restored | Enhancement of Lysosomal Degradative Function |

Cellular Homeostasis and Response to Stressors

This compound also plays a role in maintaining cellular homeostasis and protecting cells against external stressors, particularly those inducing oxidative damage.

Ethyl carbamate is an environmental toxin known to induce oxidative damage in cells. rsc.orgnih.gov Research has shown that this compound can ameliorate the toxicity caused by ethyl carbamate in intestinal epithelial cells. rsc.orgresearchgate.net The compound significantly reversed the oxidative damage from ethyl carbamate exposure, which is characterized by the accumulation of reactive oxygen species (ROS) and the depletion of the antioxidant glutathione (GSH). rsc.orgnih.gov This protective effect is linked to its ability to stimulate AMPK-mediated autophagy. rsc.orgnih.gov In one study, pretreatment with 200 μM and 400 μM of this compound led to a significant enhancement of GSH levels by 14% and 16%, respectively, and notably inhibited the excessive generation of ROS. medchemexpress.com

Exposure to toxins like ethyl carbamate can lead to a dose-dependent decrease in the viability of intestinal epithelial cells. rsc.orgnih.gov this compound has demonstrated a protective effect by preventing this chemically-induced cytotoxicity and increasing cell viability. researchgate.net By mitigating oxidative damage and supporting cellular degradation pathways, the compound helps preserve cellular integrity and survival in the face of chemical stressors. rsc.org

Table 2: Protective Effects of this compound Against Ethyl Carbamate (EC)-Induced Damage

| Parameter | Effect of EC Exposure | Effect of this compound Pretreatment |

|---|---|---|

| Cell Viability | Decreased | Increased / Restored |

| ROS Accumulation | Increased | Inhibited |

| Glutathione (GSH) Level | Depleted | Significantly Enhanced |

Table 3: List of Compounds and Proteins Mentioned

| Name | Type |

|---|---|

| This compound | Anthocyanin |

| Ethyl Carbamate | Chemical Toxin |

| AMP-Activated Protein Kinase (AMPK) | Protein (Enzyme) |

| Lysosomal-Associated Membrane Protein 1 (LAMP-1) | Protein (Lysosomal Marker) |

| Microtubule-associated protein 1A/1B-light chain 3 (LC3) | Protein (Autophagy Marker) |

| Glutathione (GSH) | Antioxidant |